molecular formula C22H46N6O14S B034759 阿贝卡星硫酸盐 CAS No. 104931-87-5

阿贝卡星硫酸盐

货号 B034759
CAS 编号: 104931-87-5
分子量: 650.7 g/mol
InChI 键: UTUVRPOLEMRKQC-XDJMXTNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arbekacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin . It is primarily used for the treatment of infections caused by multi-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .


Synthesis Analysis

Arbekacin was originally synthesized from dibekacin in 1973 . An efficient and scalable one-pot production process was developed to prepare arbekacin from dibekacin . The impurities derived from side chains at different NH2 sites were separated and analyzed by ESI-HRMS2 and 2D NMR . The reactivities of NH2 were evaluated through DFT theoretical calculations to optimize the process conditions .


Molecular Structure Analysis

The molecular formula of Arbekacin sulfate is C22H46N6O14S . Its molecular weight is 650.7 g/mol . The systematic name of Arbekacin sulfate is (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid .


Chemical Reactions Analysis

Impurity profiling of Arbekacin sulfate has been conducted by ion-pair liquid chromatography coupled with pulsed electrochemical detection and online ion suppressor-ion trap-time off light mass spectrometry . The chemical structures of the 28 impurities were elucidated and 15 impurities were reported for the first time .

科学研究应用

Treatment of Infections due to Methicillin-Resistant Staphylococcus Aureus (MRSA) and Multidrug-Resistant Gram-Negative Pathogens

Specific Scientific Field

Microbiology and Pharmacology

Summary of the Application

Arbekacin sulfate (ABK) is an aminoglycoside antibiotic that shows broad antimicrobial activities against not only Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) but also Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae .

Methods of Application or Experimental Procedures

ABK has been approved as an injectable formulation in Japan since 1990, under the trade name Habekacin, for the treatment of patients with pneumonia and sepsis caused by MRSA .

Results or Outcomes

The drug has been used in more than 250,000 patients, and its clinical benefit and safety have been proven over two decades .

Treatment of Multidrug-Resistant Gram-Negative Bacterial Infections

Summary of the Application

ABK shows promise for the application for the treatment of multidrug-resistant Gram-negative bacterial infections such as multidrug-resistant strains of P. aeruginosa and Acinetobacter baumannii because of its synergistic effect in combination with beta-lactams .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source. However, it is likely that ABK would be administered in a similar manner to its use in treating MRSA infections, as an injectable formulation .

Results or Outcomes

The specific results or outcomes for this use are not detailed in the source. However, the source does mention that ABK shows promise in this application .

Translation Inhibition by Aminoglycoside Antibiotic Arbekacin

Specific Scientific Field

Molecular Biology

Summary of the Application

Arbekacin (ABK) is a clinically used, new-generation, semisynthetic aminoglycoside designed to avoid enzyme-mediated deactivation common to other aminoglycosides. It inhibits different steps of translation in nanomolar to micromolar concentrations by imparting pleotropic effects .

Methods of Application or Experimental Procedures

ABK binding stalls elongating ribosomes to a state, which is unfavorable for EF-G binding. This prolongs individual translocation step from ∼50 ms to at least 2 s; the mean time of translocation increases inversely with EF-G concentration .

Results or Outcomes

ABK also inhibits translation termination by obstructing RF1/RF2 binding to the ribosome. Furthermore, ABK decreases accuracy of mRNA decoding (UUC vs. CUC) by ∼80 000 fold, causing aberrant protein production .

Treatment of High-Risk Infections

Summary of the Application

Arbekacin sulfate (ABK) is a unique aminoglycoside with anti-MRSA activity, and it shows promise for the treatment of high-risk infections .

Results or Outcomes

Inhibition of Bacterial Growth and Viability

Summary of the Application

Arbekacin (ABK) is a clinically used, new-generation, semisynthetic aminoglycoside designed to avoid enzyme-mediated deactivation common to other aminoglycosides. It limits bacterial growth and viability .

Methods of Application or Experimental Procedures

ABK inhibits different steps of translation in nanomolar to micromolar concentrations by imparting pleotropic effects. ABK binding stalls elongating ribosomes to a state, which is unfavorable for EF-G binding. This prolongs individual translocation step from ∼50 ms to at least 2 s; the mean time of translocation increases inversely with EF-G concentration .

属性

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVRPOLEMRKQC-XDJMXTNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46N6O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046694
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arbekacin sulfate

CAS RN

104931-87-5
Record name Arbekacin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104931-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbekacin sulfate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104931875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbekacin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBEKACIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7395HZ992
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbekacin sulfate
Reactant of Route 2
Arbekacin sulfate
Reactant of Route 3
Arbekacin sulfate
Reactant of Route 4
Arbekacin sulfate
Reactant of Route 5
Arbekacin sulfate
Reactant of Route 6
Arbekacin sulfate

Citations

For This Compound
253
Citations
T Matsumoto, H Hanaki, T Kimura, M Nemoto… - Journal of Infection and …, 2013 - Elsevier
… Population pharmacokinetic analysis of arbekacin sulfate in … Dose finding study on arbekacin sulfate for appropriate peak … Postmarketing surveillance review of arbekacin sulfate in …
Number of citations: 20 www.sciencedirect.com
Y Yamamoto, K Izumikawa, S Nakamura… - Journal of Infection and …, 2012 - Elsevier
… In conclusion, although the number of patients was limited, this study showed once-daily high-dose arbekacin sulfate therapy may be effective with relatively safe profile. A larger-scale …
Number of citations: 11 www.sciencedirect.com
Z Chen, X Zhu, Y Geng, J Dai, S Tang, E Adams… - … of Pharmaceutical and …, 2022 - Elsevier
Analysis of impurity profiling of arbekacin sulfate by ion-pair liquid chromatography coupled … method and assignment for critical impurities in semi-synthetic process of arbekacin sulfate …
Number of citations: 1 www.sciencedirect.com
K Sunakawa, S Hori - The Japanese Journal of Antibiotics, 2013 - europepmc.org
… We assessed the safety and pharmacokinetics of arbekacin sulfate (ABK, brand name: Habekacin injection) in single and 7-day multiple administration of ABK 400 and 600 mg as …
Number of citations: 1 europepmc.org
ZH Chen, H Zhou, S Wang, G Li… - Die Pharmazie-An …, 2019 - ingentaconnect.com
… In this work, we explored a general evaluation of arbekacin sulfate and four related impurities derived from the same synthetic route. Column chromatography loading weakly acidic …
Number of citations: 1 www.ingentaconnect.com
J Wang, X Hu - Journal of liquid chromatography & related …, 2010 - Taylor & Francis
… Arbekacin sulfate belongs to a class of … , arbekacin sulfate lacks a suitable chromophore, which is necessary for UV detection. For this reason, the analysis of arbekacin sulfate is …
Number of citations: 3 www.tandfonline.com
K Miura, S Kiso, M Nakagawa, H Takahashi, Y Uchino… - Blood, 2014 - Elsevier
… Arbekacin sulfate (ABK), a unique aminoglycoside with anti-… Arbekacin sulfate (ABK), a unique aminoglycoside with anti-… Arbekacin sulfate (ABK), a unique aminoglycoside with anti-…
Number of citations: 2 www.sciencedirect.com
JH Lee, CS Lee - Infection & Chemotherapy, 2016 - synapse.koreamed.org
… Arbekacin sulfate was discovered in 1972 and is a derivative of dibekacin. It is classified as a kanamycin family aminoglycoside [1]. It has been used in Japan since 1990 to treat sepsis …
Number of citations: 12 synapse.koreamed.org
R Fujii, K Fujita, Y Sakata, T Abe, T Tajima… - the japanese journal …, 1994 - europepmc.org
[Clinical studies of arbekacin sulfate in the pediatric field]. - Abstract - Europe PMC … [Clinical studies of arbekacin sulfate in the pediatric field]. … Series 17: Arbekacin sulfate]. …
Number of citations: 9 europepmc.org
T Matsumoto - Clinical Pharmacology: Advances and Applications, 2014 - Taylor & Francis
… [Safety and pharmacokinetics of 400 and 600 mg arbekacin sulfate to healthy male … [Arbekacin sulfate concentration in peripheral lymph and in serum after intravenous injection: report …
Number of citations: 45 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。